

# P4-t-Bu: A Versatile Catalyst for Anionic Polymerization

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: tert-Buty-P4

CAS No.: 111324-04-0

Cat. No.: S1492343

[Get Quote](#)

**P4-t-Bu** (tert-Butylimino-tris(dimethylamino)phosphorane) is a powerful, metal-free organic superbases from the phosphazene family. Its exceptional basicity ( $pK_a \approx 42.1$  in acetonitrile) and low nucleophilicity make it an excellent catalyst for anionic and ring-opening polymerizations, avoiding metal contamination in final polymer products [1] [2].

Key properties of P4-t-Bu include [2]:

- **High Basicity:** Significantly stronger ( $pK_a \sim 42.1$ ) than common bases like DBU ( $pK_a$  24.3).
- **Solubility:** Very soluble in both non-polar (hexane, toluene) and polar (THF) solvents.
- **Stability:** Thermally stable up to 120°C and stable to dry oxygen and bases.
- **Handling:** Commercially available as solutions in hexane (e.g., 0.8-1.0 M); the pure solid is extremely hygroscopic and requires handling under inert, dry conditions.

## Catalytic Performance in Polymerization Reactions

The tables below summarize the performance of P4-t-Bu in various polymerization processes, highlighting its versatility.

**Table 1: Ring-Opening Polymerization (ROP) of Cyclic Monomers**

Monomer	Polymer Product	Key Findings / Role of P4- <i>t</i> -Bu	Reference
<b><math>\omega</math>-Pentadecalactone (PDL)</b>	Poly( $\omega$ -pentadecalactone) (PPDL)	High catalytic activity; enables rapid ROP at room temperature and in dilute solutions (as low as 0.1 M); facilitates synthesis of PPDL homopolymers and PPDL- <i>b</i> -PEG block copolymers [1].	
<b><math>\epsilon</math>-Caprolactone (CL) &amp; L-Lactide (LLA)</b>	PCL & PLLA (in block copolymers)	Used in conjunction with <b>P1-<i>t</i>-Bu</b> or <b>P2-<i>t</i>-Bu</b> (not P4) for controlled ROP to form polyester blocks (e.g., PS- <i>b</i> -PCL); P4- <i>t</i> -Bu can lead to chain transfer with cyclic esters [3].	
<b>Dihydrocoumarins (DHCs) with Epoxides</b>	Alternating Copolymers	Catalyzes ring-opening alternating copolymerization with various epoxides (e.g., ethylene oxide, propylene oxide) under mild conditions [1].	

**Table 2: Anionic Polymerization of Vinyl Monomers**

Monomer	Polymer Product	Key Findings / Role of P4- <i>t</i> -Bu	Reference
<b>Styrene</b>	Polystyrene (PS)	Polymerization is very fast but can be uncontrolled due to the high reactivity of the generated carbanion [3].	
<b>1,3-Butadiene</b>	Polybutadiene (PB)	Increases the reaction rate significantly; leads to polymers with a high 1,2-microstructure content (~45%) due to delocalization of the negative charge [3].	

## Detailed Experimental Protocols

Here are specific methodologies for key polymerization reactions using P4-*t*-Bu.

## Protocol 1: Ring-Opening Polymerization (ROP) of $\omega$ -Pentadecalactone (PDL) [1]

This protocol produces poly( $\omega$ -pentadecalactone) (PPDL) with controlled molecular weight.

- **Reagents:**  $\omega$ -Pentadecalactone (PDL) monomer, P4-*t*-Bu catalyst, 3-phenyl-1-propanol (PPA) initiator, anhydrous solvent (e.g., toluene).
- **Procedure:**
  - Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
  - Charge a flame-dried reactor with PPA initiator and a predetermined amount of PDL monomer.
  - Initiate the polymerization by adding a calculated amount of P4-*t*-Bu catalyst (typically as a 0.8 M solution in hexane).
  - Allow the reaction to proceed at room temperature with stirring. The reaction is rapid and can achieve high conversion.
  - Terminate the polymerization by adding a mild proton source (e.g., acidic methanol).
  - Precipitate the polymer into a cold methanol bath, then isolate it by filtration or centrifugation.
  - Dry the purified polymer under vacuum until constant weight.
- **Notes:** The molecular weight and its distribution can be controlled by adjusting the monomer-to-initiator ( $[M]/[I]$ ) ratio, monomer concentration, and amount of catalyst.

## Protocol 2: Anionic Polymerization of 1,3-Butadiene [3]

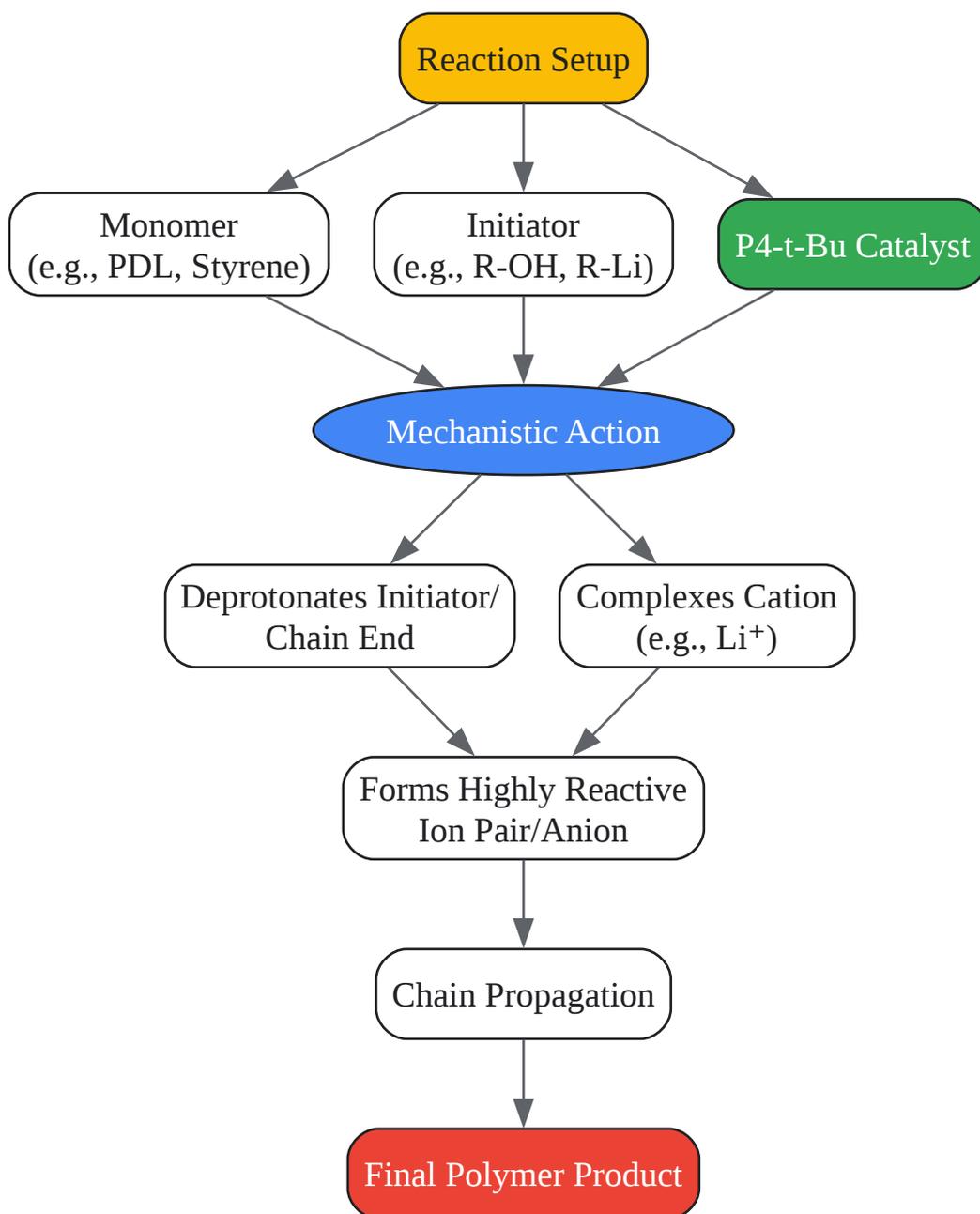
This procedure, utilizing high-vacuum techniques, synthesizes polybutadiene with a high 1,2-microstructure.

- **Reagents:** 1,3-Butadiene, *sec*-BuLi initiator, P4-*t*-Bu catalyst, benzene (solvent).
- **Procedure:**
  - Purify 1,3-butadiene by consecutive distillations over *n*-BuLi at -10 °C. Purify benzene via distillation from CaH<sub>2</sub>.
  - Using a custom-made glass reactor under high vacuum, condense the purified 1,3-butadiene into the reactor containing benzene.
  - Initiate the polymerization by adding the *sec*-BuLi initiator, followed immediately by the P4-*t*-Bu catalyst.
  - Allow the reaction to proceed at room temperature with stirring.
  - Terminate the polymerization by adding degassed ethanol or another terminating agent.
  - Recover the polymer by precipitation into a large excess of ethanol acidified with HCl. Dry the polymer under vacuum.

- **Notes:** The presence of P4-*t*-Bu complexifies the lithium cation, enhancing the reaction rate and favoring the formation of the 1,2-microstructure in the resulting polybutadiene.

## Polymerization Workflow and Mechanism

The diagram below illustrates the general workflow and mechanistic role of P4-*t*-Bu in anionic polymerization.



Click to download full resolution via product page

## Practical Handling and Safety Notes

- **Storage and Handling:** P4-*t*-Bu is highly moisture-sensitive [1] [2]. The solid form must be stored and weighed in an inert atmosphere glovebox. Commercial solutions in hexane are recommended for easier handling.
- **Quenching and Waste:** Carefully quench excess catalyst and reactive chain ends with a mild proton source (e.g., degassed alcohol) before work-up.
- **Catalyst Selection:** While P4-*t*-Bu is excellent for epoxides and less strained monomers, its extreme basicity can cause side reactions (e.g., chain transfer) in more sensitive polymerizations like that of cyclic esters [3]. In such cases, milder phosphazene bases like **P1-*t*-Bu** or **P2-*t*-Bu** are often better choices for achieving controlled molecular weights and narrow dispersity.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phosphazene superbase P4-*t*-Bu: a versatile and efficient ... [[link.springer.com](https://link.springer.com)]
2. P4-*t*-Bu [[en.wikipedia.org](https://en.wikipedia.org)]
3. Anionic Polymerization of Styrene and 1,3-Butadiene in the ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [P4-*t*-Bu: A Versatile Catalyst for Anionic Polymerization].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1492343#tert-butyl-p4-anionic-polymerization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)